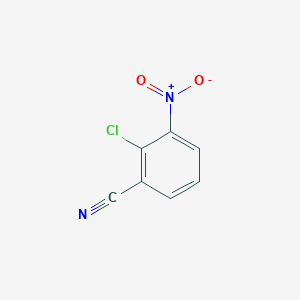

2-Chloro-3-nitrobenzonitrile

Descripción

Contemporary Significance of Substituted Benzonitrile (B105546) Scaffolds in Molecular Design

The benzonitrile moiety is a prevalent feature in the design of advanced materials and pharmaceuticals. researchgate.netresearchgate.net In medicinal chemistry, the nitrile group can act as a bioisostere for other functional groups, mimicking their electronic properties and hydrogen-bonding capabilities, which can enhance biological activity and improve metabolic stability. researchgate.net The polarity and linear geometry of the cyano group make it a versatile component in the construction of complex molecules. ebsco.com For instance, benzonitriles are key intermediates in the synthesis of a wide array of products, including dyes, polymers, and pesticides. nih.govrsc.org Their presence in molecular structures can also confer desirable properties such as thermal stability in polymers. vulcanchem.com

The significance of benzonitriles extends to astrochemistry, where the detection of benzonitrile (C₆H₅CN) in the Taurus Molecular Cloud-1 has spurred research into the formation of aromatic molecules in interstellar space. nih.govfrontiersin.org This discovery underscores the fundamental nature of the benzonitrile scaffold in chemical evolution. frontiersin.org

The Role of Halogenated and Nitrated Benzonitriles as Strategic Building Blocks in Complex Synthesis

The introduction of halogen and nitro groups onto the benzonitrile ring dramatically enhances its utility as a synthetic intermediate. nih.gov The nitro group (–NO₂) is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the ortho and para positions. nih.govrsc.org This activation facilitates the displacement of other substituents, such as halogens, by a wide range of nucleophiles, enabling the construction of more complex molecular architectures. rsc.org

Halogenated nitroaromatics are crucial precursors for producing functionalized amines, which are themselves important intermediates for pharmaceuticals and agrochemicals. ccspublishing.org.cn The selective hydrogenation of the nitro group in the presence of a halogen is a key transformation, though it can be challenging due to competing dehalogenation reactions. ccspublishing.org.cn Furthermore, the nitro group itself can be transformed into various other functionalities, such as amines and carboxylic acids, or be used to direct C-H functionalization at the ortho position. rsc.orgrsc.org The combination of a halogen and a nitro group on a benzonitrile scaffold provides multiple reactive sites that can be addressed selectively, making these compounds highly versatile building blocks in multi-step syntheses. researchgate.netacs.org

A Critical Overview of 2-Chloro-3-nitrobenzonitrile's Position within Current Chemical Research and Development

This compound is a specific substituted benzonitrile that serves as a valuable intermediate in organic synthesis. Its structure, featuring a chloro, a nitro, and a cyano group on a benzene (B151609) ring, offers multiple points for chemical modification. The arrangement of these functional groups—particularly the ortho-positioning of the chloro and nitro groups—creates a distinct electronic and steric environment that influences its reactivity.

The primary utility of this compound lies in its role as a precursor. The nitro group can be readily reduced to an amino group, yielding 2-chloro-3-aminobenzonitrile. This resulting aminobenzonitrile is a key starting material for the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry. The presence of the chlorine atom provides a handle for further functionalization, typically through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

While not as widely studied as some other isomers, this compound is recognized as a useful building block for creating more complex molecules. Its synthesis and reactions are of interest to chemists focused on developing new synthetic methodologies and constructing novel compounds with potential applications in pharmaceuticals and materials science.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 34662-24-3 | chemdad.comcalpaclab.com |

| Molecular Formula | C₇H₃ClN₂O₂ | chemdad.comcalpaclab.com |

| Molecular Weight | 182.56 g/mol | chemdad.comcalpaclab.com |

| Appearance | Solid | fluorochem.co.uk |

| Melting Point | 97-101 °C | chemdad.comfluorochem.co.uk |

| Density | 1.47 g/cm³ | chemdad.com |

| Storage Temperature | Room Temperature | chemdad.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZYMTWFJLEBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618024 | |

| Record name | 2-Chloro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34662-24-3 | |

| Record name | 2-Chloro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2 Chloro 3 Nitrobenzonitrile and Analogues

Precision Synthesis of 2-Chloro-3-nitrobenzonitrile via Established and Novel Routes

The precise placement of substituents on the benzene (B151609) ring is crucial for the synthesis of this compound. Established and novel methods offer different approaches to achieve this, each with its own set of advantages and challenges.

Targeted Nitration Strategies of Chlorobenzonitrile Precursors

A primary route for synthesizing nitrobenzonitriles involves the direct nitration of a substituted benzonitrile (B105546). guidechem.com In the case of this compound, the starting material would be 2-chlorobenzonitrile. synthetikaeu.com The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. vulcanchem.com The conditions of the reaction, particularly temperature, must be carefully controlled to ensure the desired regioselectivity and to minimize the formation of unwanted isomers. guidechem.comvulcanchem.com For instance, the nitration of p-chlorobenzonitrile is conducted at temperatures below 0°C to selectively yield 4-chloro-3-nitrobenzonitrile (B1361363). guidechem.com A similar level of temperature control would be essential for the targeted synthesis of the 2-chloro-3-nitro isomer.

Some modern nitration technologies aim to overcome the limitations of traditional methods, which often require low temperatures and highly concentrated acids, leading to high energy consumption and potential quality issues. google.com Newer processes may utilize medium-concentration acids at moderate temperatures to improve efficiency and safety. google.com

Evaluation of Alternative Synthetic Pathways and Their Efficiency

Beyond direct nitration and cyanation, other synthetic routes to this compound and its analogues exist. One such pathway involves the dehydration of the corresponding aldoxime. This method avoids the use of toxic inorganic cyanides and represents a cleaner synthetic route. rhhz.net Another approach starts from a different set of precursors, such as the conversion of 2,3-dichloronitrobenzene (B165493) to 2-chloro-6-nitrobenzonitrile (B146369), which is then further transformed. google.com

Sustainable Synthesis Approaches for this compound and Related Compounds

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to reduce the environmental footprint of chemical manufacturing.

Solvent Selection for Environmentally Benign Syntheses

Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. acs.org Traditional solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated hydrocarbons are effective but pose significant environmental and health hazards. whiterose.ac.uk

The trend is to replace these with more benign alternatives. Water is an ideal green solvent due to its non-toxicity and availability, and reactions can be designed to proceed "in" or "on" water, even for insoluble reactants. mdpi.com Other greener solvents include ionic liquids, which are non-volatile and can have multiple roles as co-solvents and catalysts, simplifying separation processes. rsc.org For instance, the use of the ionic liquid [HSO₃-b-Py]·HSO₄ in the synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride eliminated the need for a metal catalyst and allowed for easy recycling. rsc.org Ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered greener alternatives to tetrahydrofuran (B95107) (THF). whiterose.ac.uk

Catalytic Systems in Green Synthesis of Benzonitriles

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. In the synthesis of benzonitriles, heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused.

Nanoparticle catalysts are at the forefront of this field. mrforum.com For example, iron oxide nanoparticles (Fe₂O₃-N/C) have been used for the synthesis of nitriles from aldehydes and aqueous ammonia (B1221849) in water, with the catalyst being reusable for multiple cycles without loss of activity. chemrevlett.com Similarly, cobalt-based nanocatalysts have shown high efficiency in the aerobic ammoxidation of benzyl (B1604629) alcohols to benzonitriles. chemrevlett.com

The development of palladium catalysts supported on materials like zinc oxide or zeolites also represents a move towards more sustainable cyanation reactions, offering high recyclability and low catalyst loading. scispace.com These catalytic systems often eliminate the need for harsh reagents and reduce waste generation, aligning with the goals of green chemistry. mrforum.commdpi.com

Scalable Production Methods and Process Optimization for Industrial Applications

The industrial-scale synthesis of this compound and its analogues is driven by their importance as intermediates in the manufacturing of pharmaceuticals, agrochemicals, and specialty dyes. The transition from laboratory-scale synthesis to large-scale production necessitates the development of cost-effective, efficient, and safe manufacturing processes. Optimization focuses on maximizing yield and purity while minimizing reaction times, energy consumption, and waste generation.

Established Industrial Processes for Analogues

While specific large-scale production data for this compound is not extensively published, established methods for structurally similar isomers, such as 4-chloro-2-nitrobenzonitrile (B1583667), provide significant insights into viable industrial strategies. A prominent example is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using a copper(I) cyanide reagent.

A patented industrial process for 4-chloro-2-nitrobenzonitrile involves the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide. google.com This method is advantageous for industrial production because the starting material, 2,5-dichloronitrobenzene, is a readily available and cost-effective bulk chemical. google.com The process demonstrates high efficiency and yields a product with high purity after a straightforward work-up. google.com

Detailed Research Findings for 4-chloro-2-nitrobenzonitrile Synthesis The process involves heating 2,5-dichloronitrobenzene with copper(I) cyanide in the presence of a solvent like N,N-dimethylformamide (DMF) and a small amount of an inorganic cyanide, such as potassium cyanide, which can facilitate the reaction. google.com

Table 1: Industrial Synthesis Conditions for 4-chloro-2-nitrobenzonitrile

| Parameter | Value | Source |

| Starting Material | 2,5-dichloronitrobenzene | google.com |

| Reagent | Copper(I) Cyanide (CuCN) | google.com |

| Catalyst | Potassium Cyanide (KCN) | google.com |

| Solvent | N,N-dimethylformamide (DMF) | google.com |

| Temperature | 165-170 °C | google.com |

| Reaction Time | 5.5 hours | google.com |

| Overall Yield | 73.1% | google.com |

Potential Scalable Routes for this compound

Based on established chemical principles and documented syntheses of related compounds, several routes present potential for the scalable production of this compound.

Dehydration of 2-Chloro-3-nitrobenzamide: A common and often high-yielding method for preparing nitriles is the dehydration of the corresponding primary amide. This reaction is typically achieved using potent dehydrating agents. For instance, the analogous compound 4-chloro-3-nitrobenzonitrile has been prepared from 4-chloro-3-nitrobenzamide (B92726) using phosphorus oxychloride. sigmaaldrich.com This type of process is generally scalable for industrial applications.

From 2-Chloro-3-nitrobenzoic Acid: The conversion of a carboxylic acid to a nitrile is another viable pathway. A documented synthesis shows that 2-chloro-3-nitrobenzoic acid can be converted to this compound in high yield. One method involves reacting the corresponding acid with methanesulfonamide (B31651) and phosphorus pentachloride. google.com A patent example reports achieving an 88% yield for this transformation. googleapis.com

Table 2: Comparative Laboratory Synthesis Yields for Benzonitrile Derivatives

| Product | Starting Material | Reagents | Yield | Source |

| 3-Chloro-2-nitrobenzonitrile | 3-Chloro-2-nitrobenzoic acid | Methanesulfonamide, Phosphorus Pentachloride | 88% | googleapis.com |

| 3-Chloro-5-nitrobenzonitrile | 3-Chloro-5-nitrobenzoic acid | Methanesulfonamide, Phosphorus Pentachloride | 90% | google.com |

Process Optimization and Modern Methodologies

Process optimization is critical for ensuring the economic viability and environmental sustainability of chemical manufacturing. datainsightsmarket.com Key areas of focus include improving reaction efficiency, reducing hazardous waste, and enhancing safety.

Addressing Scalability Challenges: Certain synthetic routes, while effective in the lab, are not suitable for industrial scale-up. For example, cyanation reactions using cuprous cyanide can be highly exothermic and difficult to control at a large scale, posing significant safety risks. google.com Likewise, the use of highly toxic or flammable reagents like diborane (B8814927) is not feasible for industrial production. google.com

Catalyst and Solvent Selection: The choice of solvent and catalyst is paramount. For cyanation reactions, aprotic solvents like N,N-dimethylformamide (DMF), dimethylsulfoxide (DMSO), and N-methylpyrrolidone (NMP) are often used. epo.org Optimization involves selecting a solvent that provides good solubility for reactants while facilitating high reaction rates and easy product isolation. In some processes, a phase-transfer catalyst may be employed to enhance the reaction between reagents in different phases, although this can add to the cost. google.com

Green Chemistry Initiatives: Modern process optimization increasingly incorporates the principles of green chemistry to reduce environmental impact. datainsightsmarket.com This includes:

Mechanochemistry: Performing reactions in a ball mill, sometimes with minimal solvent (liquid-assisted grinding or LAG), can significantly reduce reaction times and waste. The catalytic transfer hydrogenation of 3-nitrobenzonitrile (B78329) to 3-aminobenzonitrile (B145674) has been demonstrated effectively using this technique, achieving quantitative conversion faster than solution-based methods. semanticscholar.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, especially for exothermic reactions. This enhances safety and can lead to higher yields and purity compared to batch processing.

Reaction Condition Optimization: Fine-tuning reaction parameters is essential. For reactions involving substitutions on a benzene ring, temperature control is crucial to manage the formation of unwanted isomers. vulcanchem.com For instance, in nitration reactions, precise temperature management can maximize the yield of the desired ortho-nitro isomer while minimizing para- and meta-isomers.

The continuous improvement of synthetic methods through rigorous process optimization and the adoption of modern, sustainable technologies are essential for the efficient and responsible industrial production of this compound and its analogues. datainsightsmarket.comchemicalbook.in

Investigation of Chemical Reactivity and Mechanistic Pathways of 2 Chloro 3 Nitrobenzonitrile

Comprehensive Analysis of Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 2-Chloro-3-nitrobenzonitrile. The presence of the electron-withdrawing nitro and cyano groups activates the aromatic ring towards attack by nucleophiles. libretexts.org This activation is a critical factor in the displacement of the substituents on the ring.

Directed Displacement of the Chlorine Moiety

The chlorine atom in this compound is susceptible to displacement by various nucleophiles through an SNAr mechanism. The electron-withdrawing nature of the adjacent nitro group and the cyano group facilitates this reaction. libretexts.org For SNAr to occur, the presence of a leaving group, such as a halide, is necessary, and the electron density of the aromatic ring must be reduced by electron-withdrawing groups. libretexts.org The nitro group's ability to stabilize the intermediate anionic σ-complex (Meisenheimer complex) is crucial, particularly when it is positioned ortho or para to the leaving group. libretexts.org

In related systems, such as 2-chloro-6-nitrobenzonitrile (B146369), studies have shown that the relative leaving group ability of chlorine and the nitro group can be competitive. While fluorodenitration is often preferred, dehalogenation can also occur, and the reaction outcome can depend on the specific reagents and conditions used. nstl.gov.cn For instance, the reaction of 2-chloro-6-nitrobenzonitrile with tetrabutylphosphonium (B1682233) hydrogendifluoride results in high yields of fluorodenitration, with subsequent, rather than competitive, dehalogenation. nstl.gov.cn

Transformations Involving the Nitro Group: Reactivity Studies

The nitro group in this compound is a strong electron-withdrawing group that significantly influences the molecule's reactivity. chempanda.com It activates the aromatic ring for nucleophilic attack, making substitutions of other groups possible under the right conditions. chempanda.com

In some cases, the nitro group itself can be displaced by a nucleophile. This is particularly observed in highly activated systems. For example, in the reaction of 2-chloro-6-nitrobenzonitrile with fluoride (B91410) ions, denitration is often the preferred pathway over dehalogenation. nstl.gov.cn Studies on similar molecules like 2-nitrobenzonitrile (B147312) have demonstrated that the nitro group can be an excellent leaving group in SNAr reactions. acs.org The relative rates of displacement for different leaving groups on a nitro-activated ring have been studied, showing the nitro group to be highly labile. acs.org

Reactivity and Derivatization of the Nitrile Functionality

The nitrile group (-CN) in this compound is a versatile functional group that can undergo various transformations. While it is an electron-withdrawing group, its reactivity can be influenced by the other substituents on the ring.

The nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide. google.com For example, in a multi-step synthesis, the cyano group of a substituted aminobenzonitrile can be hydrolyzed to a carboxyl group. google.com Additionally, the nitrile functionality can participate in cyclization reactions. For instance, 2-aminobenzonitriles can react with N-benzyl cyanamides in the presence of an acid to form 2-amino-4-iminoquinazolines. mdpi.com

The nitrile group can also be a target for nucleophilic attack, although this is less common than reactions involving the chloro or nitro groups in SNAr contexts. However, under specific catalytic conditions, the nitrile group can be involved in metathesis reactions with aryl thioethers. acs.org

Selective Reduction Methodologies for the Nitro Group

The selective reduction of the nitro group in the presence of other reducible functionalities, such as the chloro and nitrile groups, is a crucial transformation for the synthesis of valuable intermediates.

Formation of Aminobenzonitrile Derivatives

The reduction of the nitro group in this compound leads to the formation of 2-chloro-3-aminobenzonitrile. Various methods have been developed for the chemoselective reduction of aromatic nitro compounds. researchgate.netscispace.comresearchgate.netresearchgate.net These methods often aim to preserve other functional groups like halogens and nitriles.

One approach involves using hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, which has been shown to selectively reduce the nitro group in aromatic compounds containing halogens and nitriles in good yields. This method is advantageous due to its selectivity, rapid reaction times, and mild conditions. Another effective system for chemoselective nitro reduction is the use of bimetallic Fe-Ni nanoparticles with tungstophosphoric acid hydrate (B1144303) in water. scispace.com This method has been successfully applied to a broad range of nitro compounds with sensitive functionalities, including halides and nitriles, providing excellent yields. scispace.com

Iron-based catalysts have also emerged as effective reagents for the chemoselective reduction of nitroarenes. researchgate.netresearchgate.net For instance, a bench-stable iron(III) catalyst with a silane (B1218182) has been reported to be highly chemoselective for nitro reduction over functionalities like nitriles and aryl halides. researchgate.netresearchgate.net

Below is a table summarizing various reagents used for the reduction of substituted nitroarenes to their corresponding anilines.

| Reagent System | Substrate Example | Product | Yield (%) | Reference |

| Zinc/Hydrazine Glyoxylate | This compound | 2-Chloro-3-aminobenzonitrile | Good | |

| Fe-Ni NPs/H₃PW₁₂O₄₀·xH₂O | p-Nitrobenzonitrile | p-Aminobenzonitrile | High | scispace.com |

| Iron(III) catalyst/Silane | 4-Nitrobenzonitrile | 4-Aminobenzonitrile | 90 | researchgate.netresearchgate.net |

| Sulfur/KOH | 1-Bromo-4-nitrobenzene | 4-Bromoaniline | >99 | researchgate.net |

| Hydrazine Monohydrate | 2-Chloro-4-nitrobenzonitrile | 2-Chloro-4-aminobenzonitrile | 78 | prepchem.com |

Chemoselective Reduction in Multifunctional Systems

The challenge in reducing a multifunctional compound like this compound lies in achieving high chemoselectivity, where only the nitro group is reduced while the chlorine atom and the nitrile group remain intact. Many reduction methods can also affect these other functional groups. For example, catalytic hydrogenation can sometimes lead to dehalogenation. scispace.comresearchgate.net

Successful chemoselective reduction requires carefully chosen reagents and reaction conditions. The methods described above, such as the use of zinc/hydrazine glyoxylate, Fe-Ni nanoparticles, and specific iron catalysts, have demonstrated high selectivity for the nitro group in the presence of halogens and nitriles. scispace.comresearchgate.netresearchgate.net For example, the reduction of nitroarenes using bimetallic Fe-Ni nanoparticles showed excellent selectivity, with no dehalogenation observed for aryl halides. scispace.com Similarly, an iron(III) catalyst with silane demonstrated chemoselective reduction of the nitro group over a range of reactive functionalities, including aryl halides and nitriles. researchgate.netresearchgate.net

Intramolecular Cyclization and Heterocyclic Ring Formation Reactions

This compound is a versatile substrate for constructing various heterocyclic ring systems, primarily through reactions that involve its chloro, nitro, and nitrile functionalities. The strategic positioning of these groups allows for a range of intramolecular cyclization reactions, often following an initial intermolecular reaction. These reactions are fundamental in synthesizing valuable scaffolds for medicinal chemistry and materials science.

A key reaction pathway involves the reduction of the nitro group to an amine, which then acts as an internal nucleophile. This amine can attack the nitrile carbon or an adjacent position, or it can participate in a condensation reaction, leading to the formation of fused heterocyclic rings. For instance, the synthesis of quinazolin-4(3H)-ones can be achieved from 2-nitrobenzonitriles through a one-pot process involving reduction of the nitro group, followed by formylation, hydrolysis, and cyclization. clockss.org While this has been demonstrated for various 2-nitrobenzonitriles, the presence of the chlorine atom in this compound offers additional synthetic handles or can influence the regioselectivity of the cyclization.

Another significant application is in the construction of indole-containing scaffolds. For example, 4-chloro-3-nitrobenzonitrile (B1361363) is a key starting material in a synthetic route to the complex tetracyclic core of the drug alectinib. oup.com This synthesis features a double intramolecular cyclization, highlighting the utility of the nitrobenzonitrile moiety in building intricate molecular architectures. oup.com The process involves a nucleophilic aromatic substitution (SNAr) reaction, followed by cyclization. oup.com

The reaction of 2-halobenzonitriles with ketones, promoted by a base, followed by a Lewis acid-catalyzed cyclization, provides a pathway to isoquinolone derivatives. researchgate.net Similarly, benzimidazoles can be synthesized through the cyclization of o-bromoarylamines with nitriles, a reaction that can be catalyzed by copper. rsc.org These methodologies, while not all starting directly with this compound, establish the general reactivity patterns for this class of compounds. The electron-withdrawing nature of the nitro and cyano groups activates the chlorine atom for nucleophilic aromatic substitution, which is often the initial step in these cyclization sequences.

The following table summarizes representative heterocyclic systems that can be synthesized from precursors like this compound and the typical reaction types involved.

| Heterocyclic System | Key Reaction Steps | Starting Material Type |

| Quinazolin-4(3H)-ones | Nitro reduction, formylation, cyclization | 2-Nitrobenzonitriles |

| Indoles | Nucleophilic aromatic substitution, intramolecular cyclization | 4-Chloro-3-nitrobenzonitrile |

| Isoquinolones | SNAr reaction with ketones, Lewis acid-catalyzed cyclization | 2-Halobenzonitriles |

| Benzimidazoles | Copper-catalyzed cyclization with o-bromoarylamines | Nitriles |

Advanced Mechanistic Investigations and Reaction Pathway Elucidation

Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and for the rational design of new synthetic routes. Modern physical organic chemistry provides powerful tools, both computational and experimental, to elucidate these reaction pathways.

Computational Elucidation of Reaction Mechanisms (e.g., Transition State Analysis)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. For reactions involving this compound, DFT calculations can provide detailed insights into the potential energy surface, identifying the structures of reactants, intermediates, transition states, and products.

Transition state analysis is particularly valuable. For the SNAr reactions that are common for this substrate, DFT can be used to model the transition states of different possible pathways. mdpi.com This allows for the determination of activation energies, which can explain the observed regioselectivity and reactivity. For instance, in the reaction of a nitrobenzonitrile derivative, computational studies can clarify whether the reaction proceeds through a concerted or a stepwise mechanism. mdpi.com

In the context of cyclization reactions, computational modeling can help to understand the conformational preferences of the molecule and how these influence the feasibility of ring closure. For related nitrobenzonitrile derivatives, DFT calculations with basis sets like 6-31G(d) have been successfully used to predict conformational energies and transition state structures. Natural Bond Orbital (NBO) analysis can further provide quantitative information about charge distribution and electron delocalization, explaining the electronic effects of the chloro, nitro, and cyano substituents on the reactivity of the aromatic ring.

The table below outlines common computational methods applied to study the reactivity of molecules similar to this compound.

| Computational Method | Basis Set | Application |

| Density Functional Theory (DFT) | 6-31G(d) | General conformational analysis, transition state searching |

| Density Functional Theory (DFT) | 6-311++G(d,p) | High-precision energy calculations, vibrational frequency analysis |

| Møller–Plesset perturbation theory (MP2) | 6-31G(d) | Incorporating electron correlation effects |

Experimental Approaches to Mechanistic Verification (e.g., Kinetic Isotope Effects)

While computational studies provide a theoretical framework, experimental verification is essential to confirm the proposed reaction mechanisms. One of the most powerful experimental tools for this purpose is the measurement of kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes.

For reactions involving this compound, measuring a KIE can help to determine the rate-determining step of the reaction. For example, in a reaction where a C-H bond is broken in the rate-determining step, replacing the hydrogen with deuterium (B1214612) will typically result in a significant primary KIE (kH/kD > 1). rsc.org

In the context of SNAr reactions, the absence of a significant KIE when a C-H bond ortho to the leaving group is deuterated can suggest that the formation of the Meisenheimer complex is the rate-determining step, rather than a subsequent proton transfer. mdpi.com Conversely, a substantial KIE would point towards a mechanism where C-H bond cleavage is involved in the rate-limiting step.

Intermolecular and intramolecular KIE experiments have been used to suggest the product-determining step in related catalytic reactions. acs.org For instance, a small intermolecular KIE (kH/kD ≈ 1.2) coupled with a larger intramolecular KIE (kH/kD ≈ 3.5) can indicate that the substrate-binding step is product-determining. acs.org Such experimental approaches, although not specifically reported for this compound in the reviewed literature, represent the standard methods that would be employed to experimentally probe its reaction mechanisms.

Exploration of 2 Chloro 3 Nitrobenzonitrile As a Pivotal Synthetic Intermediate

Strategic Precursor in Pharmaceutical Research and Development

In the realm of medicinal chemistry, starting materials that provide a reliable scaffold for building complex, biologically active molecules are of paramount importance. 2-Chloro-3-nitrobenzonitrile serves as such a precursor, enabling the construction of heterocyclic systems and other frameworks that are central to the design of modern therapeutic agents.

The 2-halobenzonitrile framework, to which this compound belongs, is fundamental to the synthesis of 3-aminoindazoles. organic-chemistry.orgnih.govnih.gov This class of compounds is of significant interest in oncology research because the 3-aminoindazole scaffold is a core component of many kinase inhibitors, which are a major class of targeted anticancer drugs. The general synthetic strategy involves the reaction of a 2-halobenzonitrile with hydrazine (B178648) or its derivatives. organic-chemistry.orgrsc.org This can be achieved through a copper-catalyzed coupling reaction or a palladium-catalyzed process followed by cyclization. nih.govnih.gov

Research has demonstrated that derivatives of 1H-indazol-3-amine are potent inhibitors of specific cancer-related enzymes. For example, certain derivatives have shown inhibitory activity against Bcr-Abl, the fusion protein tyrosine kinase associated with chronic myeloid leukemia (CML). mdpi.com The synthesis of these potent inhibitors often begins with precursors like 2-nitrobenzonitriles, which are subsequently converted into the crucial 3-aminoindazole core. mdpi.com While the broader class of 2-nitrobenzonitriles is used to create quinazolinone-based anticancer drugs like gefitinib (B1684475) and erlotinib, the specific utility of this compound lies in its potential for building indazole-based agents. clockss.org

| Precursor Class | Key Intermediate Scaffold | Therapeutic Target Example | Resulting Compound Class |

|---|---|---|---|

| 2-Halobenzonitriles | 3-Aminoindazoles | Bcr-Abl Tyrosine Kinase | Kinase Inhibitors |

| 2-Nitrobenzonitriles | Quinazolin-4(3H)-ones | Epidermal Growth Factor Receptor (EGFR) | EGFR Inhibitors (e.g., Gefitinib) |

Substituted nitrobenzonitriles are valuable intermediates in the synthesis of agents targeting the central nervous system (CNS). Although direct synthesis examples starting from this compound are not extensively detailed, the use of its isomers highlights the scaffold's importance. For instance, related compounds like 2-fluoro-5-nitrobenzonitrile (B100134) and 2-fluoro-6-nitrobenzonitrile (B117777) are used as starting materials for creating ligands that bind to the 5-HT6 receptor, a key target in the development of treatments for cognitive disorders. mdpi.com

Furthermore, derivatives of 3-nitrobenzonitrile (B78329) have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. bloomtechz.com The general synthetic utility of the nitrobenzonitrile core in creating modulators for receptors like the metabotropic glutamate (B1630785) receptor 4 (mGlu4) further underscores its value in neuroscience research. semanticscholar.org The reactive nature of this compound makes it a plausible candidate for the development of novel CNS modulators, where the chloro, nitro, and nitrile groups can be strategically modified to achieve desired pharmacological properties.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiolabeled molecules (tracers) to visualize and measure biochemical processes in the body. iaea.orgresearchgate.net Substituted chloronitrobenzontriles are key precursors for these tracers. Isomers of this compound, such as 4-chloro-3-nitrobenzonitrile (B1361363) and 4-chloro-2-nitrobenzonitrile (B1583667), are employed in the radiosynthesis of ligands for the serotonin (B10506) transporter (SERT), a critical target in psychiatric and neurological research. scispace.com

The synthesis of PET tracers often involves introducing a short-lived positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), into a precursor molecule in the final synthetic step. researchgate.net The presence of a nitro group on the aromatic ring can activate an adjacent chloro group for nucleophilic aromatic substitution (SNAr) with [¹⁸F]fluoride. For example, the PET tracer [¹⁸F]FPEB, a ligand for the mGluR5 receptor, is a fluorinated benzonitrile (B105546) derivative. researchgate.net Similarly, precursors like 4-bromo-3-nitrobenzonitrile (B1276805) have been used to develop radiotracers for imaging Receptor-Interacting Protein Kinase 1 (RIPK1), a target in neuroinflammatory diseases. nih.gov This established use of its isomers makes this compound a highly relevant starting material for the development of new and specific PET tracers for imaging various biological targets within the brain and other organs.

Intermediates for Neurological Agents and Central Nervous System Modulators

Foundation for Agrochemical Innovation and Development

The structural motifs present in this compound are also foundational in the agrochemical industry. The compound serves as a versatile building block for designing and synthesizing active ingredients for crop protection products, including herbicides, insecticides, and fungicides.

Nitrobenzonitrile derivatives are a well-established class of precursors for herbicidal compounds. bloomtechz.com The related isomer, 4-Chloro-3-nitrobenzonitrile, is known to be an intermediate in the synthesis of herbicides. innospk.comnbinno.com The broader class of nitrobenzonitriles has been used to develop potent herbicides that function by inhibiting key plant enzymes, such as acetyl lactate (B86563) synthase (ALS). bloomtechz.com

Furthermore, complex plant protection agents are often derived from halogenated and nitrated benzene (B151609) rings. For example, 2,3,6-trifluorobenzoic acid, an important intermediate for pyrethroid pesticides and other plant protection agents, is prepared from a fluorinated nitrobenzonitrile precursor. google.com The synthetic accessibility and reactivity of this compound make it an attractive starting point for the discovery of new herbicidal molecules through systematic modification of its functional groups.

In addition to herbicides, the nitrobenzonitrile scaffold is pivotal in creating insecticides and fungicides. The compound 2-Chloro-3,5-dinitrobenzotrifluoride, which shares a similar structural core, is used as an intermediate in the production of these agrochemicals. nbinno.com

Specific classes of fungicides, such as succinate (B1194679) dehydrogenase inhibitors (SDHI) and benzimidazoles, have been synthesized from 3-nitrobenzonitrile. bloomtechz.com These fungicides are effective against diseases like powdery mildew and gray mold. bloomtechz.comchemdad.com In the realm of insecticides, 3-nitrobenzonitrile serves as a precursor for neonicotinoid insecticides, which act as agonists for insect nicotinic acetylcholine (B1216132) receptors. bloomtechz.com The established role of the nitrobenzonitrile moiety in these varied applications confirms the potential of this compound as a foundational chemical for generating novel and effective insecticidal and fungicidal agents.

| Agrochemical Class | Precursor Example | Mechanism/Target Example | Application |

|---|---|---|---|

| Herbicides | Nitrobenzonitrile derivatives | Acetyl Lactate Synthase (ALS) Inhibition | Weed Control |

| Insecticides | 3-Nitrobenzonitrile | Nicotinic Acetylcholine Receptor Agonist | Pest Control |

| Fungicides | 3-Nitrobenzonitrile | Succinate Dehydrogenase Inhibition (SDHI) | Fungal Disease Control |

| Fungicides | 4-Nitrobenzonitrile | Contact killing activity | Gray Mold Control |

Design and Synthesis of Herbicidal Compounds

Contribution to Advanced Materials Science

The inherent characteristics of this compound, particularly the electron-withdrawing nature of its substituents and its capacity for undergoing various chemical transformations, make it a valuable precursor in the field of materials science. Its derivatives are integral to creating polymers and functionalized materials with tailored properties.

Fabrication of Polymer Precursors and Functionalized Materials

While direct polymerization of this compound is not common, its true value lies in its role as a precursor to monomers that are subsequently used in polymerization reactions. The chloro, nitro, and nitrile groups offer multiple reaction sites for modification, allowing for the synthesis of complex monomers. For instance, related nitrobenzonitrile compounds are utilized as key raw materials for producing polymer functional materials. bloomtechz.com Through chemical reactions like nitration and reduction, these precursors can be converted into monomers with specific functions, which are then copolymerized to create high-performance materials for separation membranes, catalysts, and sensors. bloomtechz.com

A notable example involving a closely related isomer, 3-chloro-2-nitrobenzonitrile, demonstrates this potential. This isomer can be blended into polyamide matrices, where the presence of the cyano group contributes to enhanced thermal stability, reportedly increasing the glass transition temperature of the polymer by 15–20°C. vulcanchem.com This highlights the potential of the functional groups present in this compound to impart desirable thermal properties to polymer systems.

Furthermore, the general class of nitrobenzonitriles serves as a synthetic platform for creating monomers for fluorescent polymers. bloomtechz.com By modifying the core structure, monomers with inherent fluorescent properties can be synthesized and then incorporated into polymer chains, leading to materials suitable for high-performance displays and lighting applications. bloomtechz.com The synthetic versatility of this compound allows it to be a starting point for such monomers, where the nitro group can be reduced to an amine and the chloro group can be substituted to tune the electronic and photophysical properties of the resulting material. The synthesis of this compound itself can be achieved from 2-chloro-3-nitrobenzoic acid, providing a reliable route to this valuable intermediate. google.com

Role in Supramolecular Chemistry and Crystal Engineering

These types of non-covalent interactions are fundamental to crystal engineering. The ability of the nitro group's oxygen atoms and the nitrile group's nitrogen atom to act as hydrogen bond acceptors is a key feature. Studies on other o-nitrobenzonitriles reveal that molecules often pack in sheets, a process driven by multiple C—H···O and C—H···N hydrogen bonds. iucr.org It is highly probable that this compound engages in similar supramolecular assembly, utilizing hydrogen bonding and π–π stacking to form well-defined, stable crystalline lattices. This predictable self-assembly behavior is essential for the rational design of new crystalline materials.

Table 1: Crystallographic Data for the Isomer 4-Chloro-3-nitrobenzonitrile

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₃ClN₂O₂ |

| Molecular Weight | 182.56 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2260 (14) |

| b (Å) | 7.7610 (16) |

| c (Å) | 7.7970 (16) |

| α (°) | 110.27 (3) |

| β (°) | 91.86 (3) |

| γ (°) | 107.22 (3) |

| Volume (ų) | 387.32 (18) |

Data sourced from a study by Liu et al. (2009). doaj.org

Synthesis of Specialized Chemical Probes and Bio-Conjugates

The reactive nature of this compound makes it an excellent scaffold for the synthesis of specialized molecules used for biological detection and modification. Its derivatives have been explored for creating chemical probes for medical imaging and as platforms for bioconjugation.

An important application for related isomers is in the development of ligands for positron emission tomography (PET), a powerful in-vivo imaging technique. For example, 4-chloro-3-nitrobenzonitrile is a key intermediate in the radiosynthesis of analogs of serotonin transporter (SERT) ligands. This demonstrates how the nitrobenzonitrile framework can be elaborated into complex molecules designed to bind to specific biological targets for diagnostic purposes.

The concept of bioconjugation, or the linking of molecules to biological targets, is another area where derivatives of this compound show potential. For instance, 4-Fluoro-3-nitrophenyl azide, a structurally similar compound, is employed for the immobilization of biomolecules like antibodies, enzymes, and DNA. smolecule.com This is achieved via a photolinker that, upon irradiation, forms a covalent bond with the target biomolecule. smolecule.com This strategy is central to the creation of biosensors and other bioanalytical tools.

Furthermore, the nitro group itself is a key feature in the design of hypoxia-selective probes. In low-oxygen environments, such as those found in solid tumors, nitroaromatic compounds can be reduced to release cytotoxic radicals, making them potential anticancer agents. vulcanchem.com The synthesis of antitubercular agents provides another example of the utility of related precursors. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a more complex analog, is a precursor for 8-nitro-1,3-benzothiazin-4-ones (BTZ), a promising class of drugs that target a specific mycobacterial enzyme. nih.gov These examples underscore the role of the chloro-nitro-aromatic scaffold in constructing highly specialized molecules for advanced biological and medicinal applications.

Computational Chemistry and In Depth Spectroscopic Characterization of 2 Chloro 3 Nitrobenzonitrile and Its Derivatives

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecules like 2-chloro-3-nitrobenzonitrile. These computational methods allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic characteristics, offering insights that complement experimental data.

Density Functional Theory (DFT) for Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)), are used to determine its most stable molecular geometry. These calculations help in understanding the spatial arrangement of atoms and the conformational preferences of the molecule.

Table 1: Computational Methods for Conformational Analysis

| Method | Basis Set | Application | Accuracy Level |

| DFT B3LYP | 6-31G(d) | General conformational analysis | Good |

| DFT B3LYP | 6-311++G(d,p) | High-precision calculations | Excellent |

| MP2 | 6-31G(d) | Electron correlation effects | Very Good |

Prediction and Assignment of Vibrational Frequencies (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations are instrumental in predicting these vibrational frequencies and assigning them to specific molecular motions. researchgate.netmuthayammal.in For derivatives of chloro-nitrobenzonitrile, there is often good agreement between the vibrational frequencies calculated using DFT methods (like B3LYP with a 6-311++G(d,p) basis set) and those observed experimentally.

The assignments are typically performed using Potential Energy Distribution (PED) analysis. researchgate.net The characteristic vibrational bands for the functional groups in this compound include the C≡N stretching, NO₂ asymmetric and symmetric stretching, and C-Cl stretching vibrations. For example, in related compounds like 4-formyl-3-nitrobenzonitrile, the nitrile (C≡N) stretching appears around 2230 cm⁻¹, and the nitro (NO₂) stretches are observed near 1530 cm⁻¹ and 1350 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for this compound Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | ~2230 |

| Nitro (NO₂) | Asymmetric Stretching | ~1530 |

| Nitro (NO₂) | Symmetric Stretching | ~1350 |

| Carbonyl (C=O) in formyl derivative | Stretching | ~1710 |

Analysis of Electronic Properties via Frontier Molecular Orbital (HOMO-LUMO) Theory

Frontier Molecular Orbital (HOMO-LUMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and electronic excitation energy. researchgate.net

For nitrobenzonitrile derivatives, the presence of strong electron-withdrawing groups like nitro and nitrile significantly lowers the energies of the frontier orbitals and affects the HOMO-LUMO gap. Time-Dependent DFT (TD-DFT) calculations can be used to predict electronic absorption wavelengths and excitation energies, providing insights into the molecule's optical properties. researchgate.net Natural Bond Orbital (NBO) analysis can further elucidate charge transfer and electron delocalization within the molecule.

Table 3: Computed Electronic Properties for a Representative Nitrobenzonitrile Derivative

| Parameter | Description | Relevance |

| HOMO Energy | Highest Occupied Molecular Orbital energy | Electron donation capability |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy | Electron acceptance capability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical reactivity and stability |

Advanced NMR Spectroscopic Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. muthayammal.in For this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.gov The chemical shifts and coupling constants observed in the NMR spectra are influenced by the electronic effects of the chloro, nitro, and cyano substituents.

In cases where positional isomers may complicate spectral interpretation, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguous structural elucidation. vulcanchem.com Computational methods, specifically the Gauge-Independent Atomic Orbital (GIAO) method, can be used to calculate theoretical NMR chemical shifts, which, when compared with experimental data, provide a powerful tool for structural verification. muthayammal.in

Mass Spectrometric Techniques for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of compounds. In the context of this compound, MS is valuable for monitoring the progress of chemical reactions and identifying the products formed. ljmu.ac.uk High-resolution mass spectrometry (HRMS) is particularly useful for determining the precise elemental composition of the products, which aids in their identification. vulcanchem.com

Furthermore, related compounds like 3-nitrobenzonitrile (B78329) have been used as a matrix or additive in specialized mass spectrometry techniques such as matrix-assisted ionization (MAI) and sonic-spray ionization (SSI) to enhance the signal of analytes. researchgate.netnih.gov This indicates the potential utility of nitrobenzonitrile derivatives in advanced analytical applications.

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iucr.org For 4-chloro-3-nitrobenzonitrile (B1361363), a closely related isomer, single-crystal X-ray diffraction studies have provided detailed information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Such analyses reveal that in the solid state, molecules can be influenced by crystal packing forces and intermolecular interactions, such as hydrogen bonds. iucr.org For example, in some nitro-substituted compounds, the nitro group may be twisted out of the plane of the benzene (B151609) ring to minimize electrostatic repulsion with adjacent substituents. iucr.org This structural information is vital for understanding the physical properties and solid-state behavior of the compound.

Table 4: Illustrative Crystallographic Data for a Chloro-Nitrophenyl Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4379 (19) |

| b (Å) | 12.305 (3) |

| c (Å) | 16.808 (4) |

| α (°) | 88.596 (5) |

| β (°) | 84.131 (4) |

| γ (°) | 76.721 (5) |

| Volume (ų) | 1489.3 (6) |

| Z | 4 |

Note: Data is for a related compound, C15H8Cl2N2O2S, for illustrative purposes. iucr.org

Emerging Research Trajectories and Future Prospects of 2 Chloro 3 Nitrobenzonitrile

Unveiling Uncharted Reactivity Patterns and Synthetic Transformations

The inherent reactivity of 2-chloro-3-nitrobenzonitrile is dictated by the interplay of its electron-withdrawing nitro and cyano groups and the deactivating, yet ortho-para directing, chloro substituent. This electronic and steric environment provides a fertile ground for exploring unique chemical transformations.

Recent research has focused on the selective manipulation of each functional group. For instance, the reduction of the nitro group is a common transformation. However, achieving high selectivity in the presence of a reducible cyano group and a labile chloro group presents a significant challenge. Studies on related nitrobenzonitriles have demonstrated that the choice of catalyst and reaction conditions is paramount. For example, in the hydrogenation of similar structures like 3-nitrobenzonitrile (B78329), researchers have explored various catalytic systems to selectively reduce the nitro group to an amine, a crucial transformation for the synthesis of pharmaceuticals and other fine chemicals. d-nb.infomdpi.com

Furthermore, the chlorine atom, while generally deactivating, can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by the strongly electron-withdrawing nitro and cyano groups. Research into related chloronitrobenzonitriles has shown that this substitution can be a powerful tool for introducing new functionalities. For instance, in the synthesis of the drug alectinib, a similar compound, 4-chloro-3-nitrobenzonitrile (B1361363), undergoes an SNAr reaction. oup.com The development of methodologies that allow for the selective substitution of the chlorine in this compound without affecting the other functional groups is an active area of investigation.

The cyano group also offers a handle for a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The exploration of these transformations in the context of the unique electronic environment of this compound could lead to the discovery of novel synthetic routes to complex molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards more efficient, safer, and automated processes. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and the potential for seamless integration with purification and analysis steps.

The integration of this compound chemistry with flow platforms is a promising research direction. For example, the nitration of 3-chlorobenzonitrile, a potential synthetic route to this compound, could be performed in a flow reactor to precisely control the reaction temperature and minimize the formation of unwanted isomers. vulcanchem.com Similarly, subsequent transformations of this compound, such as reductions or substitutions, could be optimized and scaled up using flow chemistry.

Automated synthesis platforms, which combine robotics with chemical reactors and analytical instruments, can accelerate the discovery and optimization of new reactions and synthetic routes. The application of these platforms to the chemistry of this compound would enable high-throughput screening of catalysts, solvents, and reaction conditions for various transformations. This approach has been successfully applied to the synthesis of radiolabeled compounds, such as [¹⁸F]FPEB, where an automated module was used for the reliable production of the radiotracer. nih.gov

Development of Highly Selective and Efficient Catalytic Systems

Catalysis is at the heart of modern chemical synthesis, and the development of highly selective and efficient catalysts for transformations involving this compound is a critical area of research. The challenge lies in achieving chemoselectivity, where a specific functional group is transformed while leaving others intact.

For the selective reduction of the nitro group, researchers are exploring a range of catalysts. Noble metal catalysts, such as those based on platinum, palladium, and gold, have shown promise in the hydrogenation of nitroarenes. d-nb.inforesearchgate.netrsc.org For instance, studies on the hydrogenation of p-chloronitrobenzene have demonstrated that supported gold catalysts can be fully selective to the corresponding chloroaniline. rsc.org The development of catalysts that can achieve similar selectivity for this compound is a key objective.

Beyond noble metals, there is a growing interest in developing catalysts based on earth-abundant and less expensive metals. For example, nitrogen-doped carbon nanotubes have been investigated as noble metal-free catalysts for the hydrogenation of functionalized nitroaromatics. google.com The application of such innovative catalytic systems to the transformations of this compound could lead to more sustainable and cost-effective synthetic processes.

The table below summarizes some of the catalytic systems that have been explored for the selective hydrogenation of related nitroaromatic compounds, highlighting the potential for their application to this compound.

| Catalyst System | Substrate | Key Findings |

| Au-Pd/Mo₂C | p-Chloronitrobenzene | 100% selectivity to p-chloroaniline at 100% conversion. rsc.org |

| Pt/Sn-TiO₂ | 2-Chloro-4-nitrophenol | Complete conversion with 99.0% selectivity to 2-chloro-4-aminophenol. d-nb.info |

| Nitrogen-doped Carbon Nanotubes (NCNTs) | 4-Nitrobenzonitrile | High conversion, yield, and selectivity in catalytic hydrogenation. google.com |

Expansion into Novel Application Domains and Interdisciplinary Research

The unique combination of functional groups in this compound makes it a versatile building block for the synthesis of a wide range of molecules with potential applications in various fields.

In medicinal chemistry, the benzonitrile (B105546) scaffold is a common feature in many biologically active compounds. The presence of the chloro and nitro groups provides opportunities for further functionalization, allowing for the synthesis of libraries of compounds for drug discovery programs. For instance, derivatives of 3-nitrobenzonitrile have been investigated for their potential as inhibitors of enzymes like acetylcholinesterase, which is relevant to Alzheimer's disease research. bloomtechz.com

In materials science, the cyano group is known to enhance the thermal stability of polymers. vulcanchem.com The incorporation of this compound or its derivatives into polymer backbones could lead to the development of new materials with enhanced properties.

Furthermore, the field of agrochemicals represents another potential application domain. Many herbicides and pesticides contain chlorinated and nitrated aromatic rings. The specific substitution pattern of this compound could be exploited to design new agrochemicals with improved efficacy and selectivity. For example, 2-chloro-6-fluoro-3-formylbenzonitrile, a related compound, is used in the development of herbicides and pesticides. smolecule.com

The future of this compound research lies in interdisciplinary collaborations between synthetic chemists, materials scientists, and biologists to fully exploit the potential of this versatile molecule. The exploration of its uncharted reactivity, its integration with modern synthesis technologies, and the development of novel catalytic systems will undoubtedly pave the way for its application in a wide range of innovative technologies.

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Chloro-3-nitrobenzonitrile?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the aromatic proton environment and nitrile/chlorine/nitro group positions. Compare chemical shifts with PubChem data (e.g., InChIKey:

AGZYMTWFJLEBIJ-UHFFFAOYSA-N) . - Infrared (IR) Spectroscopy : Identify characteristic peaks for C≡N (~2240 cm), NO (~1520 and 1350 cm), and C-Cl (~750 cm) .

- High-Performance Liquid Chromatography (HPLC) : Validate purity using a 5% phenyl column (e.g., SUPELCOSIL™ LC-8) with UV detection at 254 nm .

Q. What synthetic routes are used to prepare this compound?

- Methodological Answer :

- Nitration of 2-Chlorobenzonitrile : Use mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) .

- Purification : Recrystallize from ethanol to achieve >95% purity. Confirm melting point (97–101°C) using differential scanning calorimetry (DSC) .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Storage : Keep in sealed containers under dry conditions at room temperature to prevent hydrolysis of the nitrile group .

- Safety Protocols : Use fume hoods, nitrile gloves, and safety goggles. Consult safety data sheets (SDS) for spill management and disposal (e.g., TCI America guidelines) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved?

- Methodological Answer :

- Saturation Concentration Experiments : Dissolve the compound incrementally in solvents (e.g., DMSO, acetonitrile) at 25°C. Filter saturated solutions and quantify via gravimetric analysis .

- Contradiction Analysis : Cross-reference results with CAS Common Chemistry data and investigate solvent purity or polymorphic forms using X-ray diffraction (XRD) .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer :

- Directing Group Utilization : Leverage the electron-withdrawing nitro and chlorine groups to direct electrophiles to the para position. Test with bromination (Br/FeBr) and monitor regiochemistry via NMR .

- Computational Modeling : Perform density functional theory (DFT) calculations to predict reactive sites and validate with experimental yields .

Q. How can degradation pathways of this compound be studied for environmental impact assessment?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 50°C. Analyze degradation products (e.g., carboxylic acids) using LC-MS .

- Photolysis Experiments : Use UV irradiation (λ = 254 nm) in aqueous/organic media. Track nitro group reduction intermediates via GC-MS .

Q. What experimental designs are suitable for kinetic studies of this compound reactions?

- Methodological Answer :

- Pseudo-First-Order Conditions : React with excess nucleophile (e.g., amines) in acetonitrile. Withdraw aliquots at timed intervals and quantify via HPLC with a SLB®-IL59 column .

- Arrhenius Analysis : Measure rate constants at 25–60°C and calculate activation energy () using linear regression .

Q. How to address discrepancies in reported melting points for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.